molecular formula C16H13FN2O B2546552 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5964-48-7

9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No. B2546552
Key on ui cas rn: 5964-48-7
M. Wt: 268.291
InChI Key: HDPOBIOWQBVXAS-UHFFFAOYSA-N
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Patent
US03994920

Procedure details

Condense o-(p-fluorobenzoyl)benzoic acid with ethylenediamine by the procedure of Example 1 to obtain 9b-(p-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, reduce with lithium aluminum hydride and treat with hydrogen chloride as described in Example 1 to obtain 1-(p-fluorophenyl)-1,2,3,4,5,6-hexahydro-2,5-benzodiazocine, dihydrochloride, m.p. 303° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)=O)=[CH:4][CH:3]=1.[CH2:19]([NH2:22])[CH2:20][NH2:21]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]23[NH:22][CH2:19][CH2:20][N:21]2[C:10](=[O:12])[C:9]2[C:8]3=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C12N(C(C3=CC=CC=C13)=O)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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